molecular formula C8H6F2O3 B1451022 Methyl 2,4-difluoro-6-hydroxybenzoate CAS No. 773874-16-1

Methyl 2,4-difluoro-6-hydroxybenzoate

Cat. No. B1451022
M. Wt: 188.13 g/mol
InChI Key: HBQNRBLKVLSSMK-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-6-hydroxybenzoate is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 . It is also known by other names such as 2,4-Difluoro-6-hydroxybenzoic acid methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 2,4-difluoro-6-hydroxybenzoate consists of a benzene ring substituted with two fluorine atoms, one hydroxyl group, and a methoxy group . The exact spatial arrangement of these substituents can be determined through techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The predicted properties of Methyl 2,4-difluoro-6-hydroxybenzoate include a boiling point of 237.1±40.0 °C, a density of 1.402±0.06 g/cm3, and a pKa of 7.76±0.15 .

Scientific Research Applications

Structural and Computational Analysis

One study focused on "Methyl 4-hydroxybenzoate," commonly known as methyl paraben, investigating its crystal structure and intermolecular interactions using X-ray crystallography, Hirshfeld surface analysis, and computational calculations. This research aimed to understand the molecular determinants underlying its pharmaceutical activity, highlighting its extensive hydrogen bonding and theoretical chemical quantum parameters (Sharfalddin et al., 2020).

Chemical Synthesis and Modification

Another study presented a safe and practical difluoromethylation protocol for "Methyl 4-hydroxy-3-iodobenzoate," demonstrating the feasibility of this transformation on a multikilogram scale. This work is crucial for producing compounds with specific fluorination patterns, potentially applicable in the synthesis of pharmaceuticals (Sperry & Sutherland, 2011).

Photodegradation Studies

Research on the photodegradation of parabens, including methylparaben, under UV light, aimed to understand their breakdown in water contaminants. This study provides insights into the environmental impact and degradation pathways of such compounds, which could inform their safe use in products (Gmurek et al., 2015).

Safety And Hazards

Methyl 2,4-difluoro-6-hydroxybenzoate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2,4-difluoro-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQNRBLKVLSSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659680
Record name Methyl 2,4-difluoro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-difluoro-6-hydroxybenzoate

CAS RN

773874-16-1
Record name Methyl 2,4-difluoro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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